N-(6-Methylpyridin-2-yl)-5-Nitrothiophen-2-carboxamid

Übersicht

Beschreibung

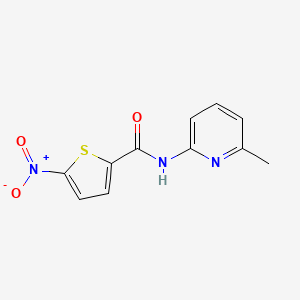

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 6-position and a thiophene ring substituted with a nitro group at the 5-position

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide features a unique structural configuration with a pyridine ring, a nitro group, and a thiophene moiety. The presence of the 6-methyl group enhances its lipophilicity, which can influence its biological activity. The compound's chemical reactivity is primarily dictated by its functional groups:

- Carboxamide Group : Participates in hydrolysis, acylation, or amidation reactions.

- Nitro Group : Can undergo reduction to form reactive amines.

- Thiophene Ring : Engages in electrophilic aromatic substitution due to its electron-rich nature.

Antibacterial Activity

Research indicates that compounds similar to N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide exhibit significant antibacterial properties. Studies have shown that these compounds can effectively combat strains such as Escherichia coli and Salmonella spp. The mechanism often involves activation by bacterial nitroreductases, leading to the formation of reactive species that disrupt cellular functions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study demonstrated that related thiophene derivatives possess potent anticancer activity against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Other Therapeutic Uses

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide has been explored for potential therapeutic applications in treating conditions such as hypertension and neurodegenerative diseases. Its ability to interact with specific molecular targets suggests it may play a role in the treatment of diseases like Alzheimer's and Parkinson's disease .

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide against clinical isolates of E. coli. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial activity.

Study 2: Anticancer Activity

In another investigation, the compound was tested against MCF-7 breast cancer cells using MTT assays. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is nitrated to introduce a nitro group at the 2-position.

Formation of the Thiophene Derivative: Thiophene is nitrated to introduce a nitro group at the 5-position.

Coupling Reaction: The nitrated pyridine and thiophene derivatives are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methyl group on the pyridine ring can be substituted with other functional groups using electrophilic substitution reactions.

Coupling Reactions: The carboxamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Coupling Reactions: Carbodiimides or other coupling agents.

Major Products Formed

Reduction: Formation of N-(6-methylpyridin-2-yl)-5-aminothiophene-2-carboxamide.

Substitution: Formation of various substituted pyridine derivatives.

Wirkmechanismus

The mechanism of action of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with target proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(6-methylpyridin-2-yl)mesitylenesulfonamide: Similar in structure but with a sulfonamide group instead of a carboxamide group.

N-(pyridin-2-yl)amides: Compounds with a pyridine ring and an amide linkage but without the thiophene ring.

Uniqueness

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro-substituted thiophene ring and a methyl-substituted pyridine ring, which confer distinct chemical and biological properties.

Biologische Aktivität

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide is . The structure features a nitro group, a thiophene ring, and a pyridine moiety, which contribute to its biological properties.

Synthesis

Synthesis methods for N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide typically involve multi-step reactions including:

- Formation of the thiophene backbone : Utilizing thiophene-2-carboxylic acid derivatives.

- Substitution reactions : Introducing the 6-methylpyridine group through nucleophilic substitution.

- Nitration : The introduction of the nitro group at the 5-position on the thiophene ring.

Anticancer Activity

Research shows that compounds similar to N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that related nitrothiophene carboxamides possess potent antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 12.51 | Induces apoptosis via PARP cleavage |

| Compound B | A549 | 15.30 | Cell cycle arrest in G2-M phase |

| N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | MCF-7 | TBD | TBD |

Antibacterial Activity

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with essential metabolic pathways.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/ml |

| Escherichia coli | 1.0 µg/ml |

The biological activity of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide can be attributed to:

- Nitro Group Activation : The nitro group is reduced in bacterial cells, leading to the formation of reactive intermediates that damage DNA and proteins.

- Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest, particularly at the G2-M phase, leading to apoptosis in cancer cells.

- Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, causing increased permeability and eventual cell lysis.

Case Studies

-

Breast Cancer Study : A study conducted on MCF-7 cells treated with derivatives of N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide showed a significant reduction in cell viability, with apoptosis confirmed through cleaved PARP assays.

"The treatment with nitrothiophene derivatives significantly increased levels of cleaved PARP, indicating apoptosis induction" .

- Antibacterial Efficacy : In vitro tests demonstrated that this compound had lower MIC values against resistant strains of E. coli compared to standard antibiotics, suggesting its potential as a novel antibacterial agent.

Eigenschaften

IUPAC Name |

N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c1-7-3-2-4-9(12-7)13-11(15)8-5-6-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQBNVIAZYHEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329950 | |

| Record name | N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677160 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324759-23-1 | |

| Record name | N-(6-methylpyridin-2-yl)-5-nitrothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.